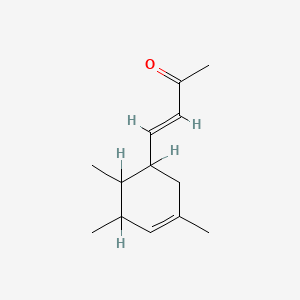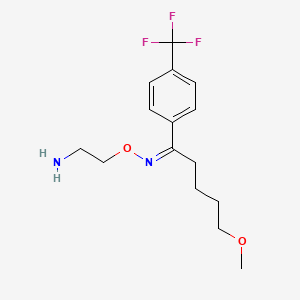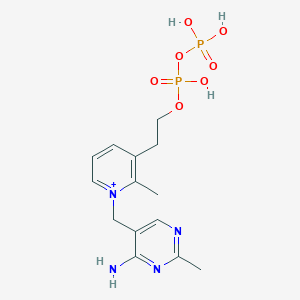
Pyrithiamine Pyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrithiamine pyrophosphate is a pyridinium ion that is the O-pyrophosphoryl derivative of pyrithiamine. It has a role as an antimicrobial agent. It derives from a pyrithiamine.
Wissenschaftliche Forschungsanwendungen
Neurological Effects and Mechanisms
- Pyrithiamine has been studied for its electrophysiological effects on the nervous system. Cooper (1968) found that pyrithiamine displaces thiamine from rabbit vagus nerves without affecting the activity of thiamine-dependent enzymes. This displacement correlates with the functional role of thiamine in nerve conduction (Cooper, 1968).
Impact on Bacterial Pathogens
- Pyrithiamine has been used to study bacterial pathogens like Listeria monocytogenes. Schauer et al. (2009) demonstrated that concurrent thiamine uptake and biosynthesis of thiamine precursors enable L. monocytogenes to proliferate within the cytoplasm, and pyrithiamine inhibits this growth (Schauer, Stolz, Scherer, & Fuchs, 2009).
Enzymatic Activity and Inhibition
- Liu, Timm, and Hurley (2006) investigated the mechanism by which pyrithiamine inhibits thiamine pyrophosphokinase, an enzyme crucial for thiamine metabolism. Their study provides insights into how pyrithiamine interferes with thiamine phosphoester homeostasis (Liu, Timm, & Hurley, 2006).
Riboswitch Binding and Antimicrobial Action
- Pyrithiamine's interaction with riboswitches in bacteria and fungi suggests its potential as an antimicrobial drug target. Sudarsan et al. (2005) found that pyrithiamine pyrophosphate binds to TPP riboswitches, which are crucial in thiamine metabolism genes' regulation (Sudarsan, Cohen-Chalamish, Nakamura, Emilsson, & Breaker, 2005).
Thiamine Biosynthesis and Deficiency
- Brown (2014) highlighted the role of thiamine in energy metabolism and discussed inherited defects in thiamine uptake, activation, and metabolism. This includes the study of compounds like pyrithiamine, which affects these pathways (Brown, 2014).
Role in Thiamine-Dependent Enzymes
- Rindi, Patrini, Nauti, Bellazzi, and Magni (2003) explored how thiamine analogs like pyrithiamine impact thiamine transport and metabolism in nervous tissue, providing insights into its effects on thiamine-dependent enzymes (Rindi, Patrini, Nauti, Bellazzi, & Magni, 2003).
Eigenschaften
Produktname |
Pyrithiamine Pyrophosphate |
|---|---|
Molekularformel |
C14H21N4O7P2+ |
Molekulargewicht |
419.29 g/mol |
IUPAC-Name |
2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H20N4O7P2/c1-10-12(5-7-24-27(22,23)25-26(19,20)21)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15/h3-4,6,8H,5,7,9H2,1-2H3,(H4-,15,16,17,19,20,21,22,23)/p+1 |
InChI-Schlüssel |
ZHKSTKOYQKNDSJ-UHFFFAOYSA-O |
SMILES |
CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone](/img/structure/B1238722.png)
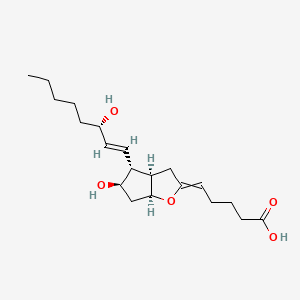

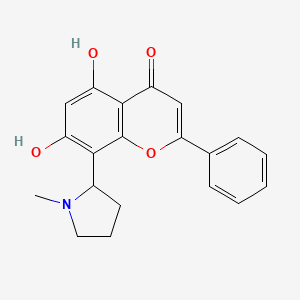
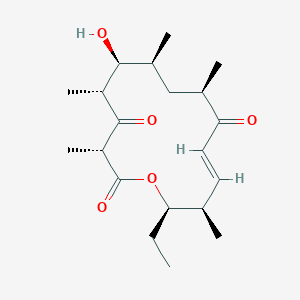
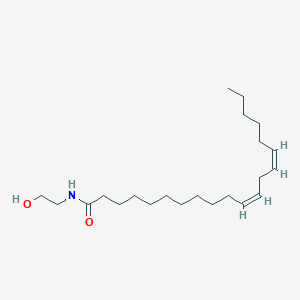
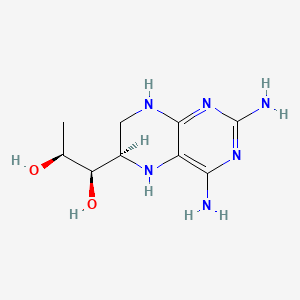
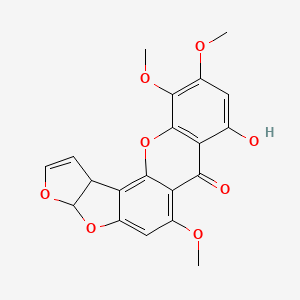
![4-[4-[[[1-(2-methylpropyl)-3-pyrrolidinyl]methylamino]-oxomethyl]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1238735.png)

